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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of various forms of
titanium bromide in semiconductor fabrication. It covers the application of Titanium (IV) bromide
(TiBra) as a precursor for thin film deposition, the use of Titanium (1) bromide (TiBrs) in the
fabrication of 2D electronic devices, and the utilization of Cesium Titanium Bromide (CszTiBrs)
as a lead-free perovskite material in solar cells.

Titanium (IV) Bromide (TiBra) for Thin Film
Deposition

Titanium (IV) bromide (TiBra) is a versatile precursor for the deposition of titanium-containing
thin films, such as titanium nitride (TiN), which are critical in modern semiconductor
manufacturing. These films serve as diffusion barriers, adhesion layers, and conductive
contacts. Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are the
primary techniques employed for this purpose.

Data Presentation: Properties of TiN Films from TiBra
Precursors

The following table summarizes key properties of TiN films deposited using TiBra or analogous
halide precursors.
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Property Value Deposition Method  Notes

Lower resistivity is
achieved at higher

Resistivity 80 - 400 pQ-cm ALD deposition
temperatures (e.qg.,
500 °C)[1][2].

At 600 °C, using TiCla

Growth Rate ~0.331 A/cycle Thermal ALD
and NHs[3].
Lower impurity levels
Impurity are crucial for device
_ <lat% ALD
Concentration (CI) performance and
reliability[4].
Excellent (100% A key advantage of
Step Coverage conformality in high ALD ALD for fabricating 3D
aspect ratio trenches) device structures[4].

Experimental Protocol: Atomic Layer Deposition of TiN
from TiBra

This protocol describes the thermal ALD of TiN thin films using TiBrs and a nitrogen source,
such as ammonia (NHs) or hydrazine (N2Ha4). The process is based on self-limiting surface
reactions.

Materials:

Titanium (IV) bromide (TiBr4) precursor

Nitrogen precursor (e.g., anhydrous ammonia or hydrazine)

High-purity nitrogen (N2) or argon (Ar) purge gas

Substrate (e.g., Si wafer with a SiO2 surface)

ALD reactor
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Procedure:
e Substrate Preparation:

o Clean the substrate using a standard cleaning procedure (e.g., RCA clean for silicon
wafers) to remove organic and metallic contaminants.

o Load the substrate into the ALD reactor.
e Reactor Setup:

o Heat the TiBra precursor to its sublimation temperature to ensure adequate vapor
pressure. The precursor container should be maintained at a stable temperature.

o Set the substrate temperature within the ALD window, typically between 350°C and
500°C[1][2].

o Set the flow rates for the precursors and purge gas.

e ALD Cycle: Each ALD cycle consists of four steps: a. TiBra Pulse: Introduce TiBra vapor into
the reactor chamber for a specific pulse time (e.g., 0.1 - 1.0 seconds). The precursor will
chemisorb onto the substrate surface until it is saturated. b. Purge 1: Purge the chamber with
an inert gas (N2 or Ar) to remove any unreacted TiBra and gaseous byproducts. c. Nitrogen
Precursor Pulse: Introduce the nitrogen precursor (e.g., NHs) into the chamber. It will react
with the chemisorbed TiBra layer to form a monolayer of TiN. d. Purge 2: Purge the chamber
again with the inert gas to remove unreacted nitrogen precursor and reaction byproducts.

o Deposition: Repeat the ALD cycle until the desired film thickness is achieved. The film
thickness is precisely controlled by the number of cycles.

e Post-Deposition:
o Cool down the reactor under an inert atmosphere.

o Remove the substrate for characterization.

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.researchgate.net/figure/Comparison-of-different-ETL-and-HTL-materials-with-perovskite-material_fig3_374036292
https://kummelgroup.ucsd.edu/pubs/papers_2023/Kuo%20Low%20Resisitivty%20TiN%20ACS%20AEM%202023.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13741411?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Start Substrate Preparation Reactor Setup Deposition (Repeat Cycles) |—>

ALD Cycle

Cooldown }—’@

Step 4 (Repeat)
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Start: TiBr3 Crystal

Mechanical Exfoliation

.

Transfer to Si/SiO2

.

Flake Identification (Microscopy/AFM)

.

E-beam/Photolithography

.

Metal Deposition (Source/Drain)

:

Lift-off

.

Electrical Characterization

End: TiBr3 FET
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Device Layers Fabrication Process

FTO Substrate

T

Electron Transport Layer (ETL)

T

Cs2TiBr6 Perovskite

T

Hole Transport Layer (HTL)

T

Back Contact (Au/Aqg)

+— |t | (]

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Applications of Titanium Bromide in Semiconductor
Fabrication: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b13741411#applications-of-titanium-bromide-in-
semiconductor-fabrication]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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